molecular formula C17H19ClN2O3 B1385150 N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide CAS No. 1020054-59-4

N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide

Cat. No.: B1385150
CAS No.: 1020054-59-4
M. Wt: 334.8 g/mol
InChI Key: FDYWKGUUDQKVCC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) :

δ (ppm) Multiplicity Assignment
1.12 Triplet (t) $$ \text{CH}_3 $$ of ethoxy group
3.48–3.72 Multiplet (m) $$ \text{OCH}2\text{CH}2\text{O} $$
4.05 Quartet (q) $$ \text{OCH}_2 $$ adjacent to benzene
6.85 Singlet (s) Aromatic H at position 5
7.23–7.87 Multiplet (m) Remaining aromatic protons
5.42 Broad singlet (br s) $$ \text{NH}_2 $$ (amine)

$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$) :

  • $$ \delta \, 167.9 \, \text{ppm} $$: Amide carbonyl ($$ \text{C=O} $$)
  • $$ \delta \, 154.1 \, \text{ppm} $$: Oxygen-bearing aromatic carbon ($$ \text{C–O–} $$)
  • $$ \delta \, 133.7 \, \text{ppm} $$: Chlorine-substituted aromatic carbon

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • Molecular Ion : $$ m/z \, 334.8 \, [\text{M}]^+ $$ (calculated: 334.80)
  • Key Fragments :
$$ m/z $$ Fragment Cleavage Site
289.1 Loss of ethoxyethoxy ($$ -\text{C}4\text{H}9\text{O}_2 $$) Ether bond scission
213.0 Chlorophenylamine moiety Amide bond breakage
151.2 Protonated benzamide core Aromatic ring stabilization

Infrared Absorption Characteristics

Fourier-Transform IR (FT-IR) :

Wavenumber (cm$$ ^{-1} $$) Assignment
3315 N–H stretch (amine)
1652 Amide I band ($$ \text{C=O} $$)
1598 Aromatic C=C stretching
1247 C–O–C asymmetric stretch (ether)
1093 C–Cl vibration

The absence of a free –NH stretch above 3400 cm$$ ^{-1} $$ confirms hydrogen bonding in the solid state.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-12-7-8-14(18)15(19)11-12/h3-8,11H,2,9-10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYWKGUUDQKVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzene and 2-(2-ethoxyethoxy)benzoic acid.

    Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 3-amino-4-chlorobenzene and the carboxylic acid group of 2-(2-ethoxyethoxy)benzoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

  • The 2-(2-ethoxyethoxy) group in the target compound may improve water solubility compared to longer alkyl chains (e.g., pentyloxy) due to its ether linkages .
  • AS-4370, a morpholine-containing analog, demonstrates high gastrokinetic activity by enhancing gastric motility without dopamine D2 receptor antagonism, suggesting that substituent flexibility (e.g., morpholine vs. ethoxyethoxy) critically influences target selectivity .

Antimicrobial and Anticancer Potential

Benzamides with 3-amino-4-chlorophenyl groups exhibit antimicrobial and anticancer properties:

  • Antimicrobial Activity: Analogous compounds like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4 in ) showed potent activity against Gram-positive bacteria (MIC = 8 µg/mL) and fungi (MIC = 16 µg/mL). The chloro substituent enhances membrane permeability, while the benzamide core disrupts microbial enzyme systems .
  • Anticancer Activity: Sigma receptor-binding benzamides (e.g., [¹²⁵I]PIMBA in ) target prostate cancer cells (DU-145) with high affinity (Kd = 5.80 nM). The 3-amino-4-chlorophenyl group in the target compound may similarly interact with sigma receptors, though its efficacy requires validation .

Antioxidant and Gastrokinetic Activity

  • Antioxidant Activity: Benzamides with phenolic hydroxyl or methoxy groups (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide in ) exhibit strong radical scavenging (% inhibition = 86.6–87.7). The target compound’s ethoxyethoxy group lacks direct antioxidant functionality, limiting such activity .
  • Gastrokinetic Activity : AS-4370 outperforms metoclopramide in accelerating gastric emptying (ED₅₀ = 0.3 mg/kg vs. 1.0 mg/kg in rats). The ethoxyethoxy group in the target compound may offer comparable motility enhancement but with unconfirmed receptor interactions .

Pharmacokinetic and QSAR Insights

  • QSAR Models : Topological parameters (e.g., Balaban index, molecular connectivity) govern antimicrobial activity in benzamides. The ethoxyethoxy group’s branched structure may reduce antibacterial efficacy compared to linear alkoxy substituents due to altered molecular connectivity indices .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide is a synthetic organic compound classified as a benzamide. Its molecular structure includes a benzene ring, an amine group, and an ethoxyethoxy substituent, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H19ClN2O3 and a molecular weight of approximately 334.80 g/mol. The presence of the chlorine atom at the para position relative to the amino group and the ethoxyethoxy substituent at the meta position are significant for its biological interactions .

Property Value
Molecular FormulaC17H19ClN2O3
Molecular Weight334.80 g/mol
CAS Number1020054-59-4

Biological Activity

Preliminary studies indicate that this compound may possess various biological activities, particularly in pharmacology. Its structural features suggest potential interactions with biological receptors, making it a candidate for drug development.

The mechanisms through which this compound exerts its biological effects may include:

  • Receptor Interaction : The amino group may facilitate binding to specific receptors, influencing signal transduction pathways.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic processes.

Pharmacological Properties

Research has shown that compounds with similar structures exhibit a range of pharmacological properties, including:

  • Anti-inflammatory Effects : Some benzamide derivatives have demonstrated anti-inflammatory activity, which could be relevant for treating conditions like arthritis.
  • Anticancer Activity : Studies suggest that certain benzamides can inhibit cancer cell proliferation by targeting specific signaling pathways .

Case Studies and Research Findings

  • Antiviral Activity : A study on related benzamide derivatives found that they exhibited broad-spectrum antiviral effects against various viruses, including Hepatitis B Virus (HBV). These compounds increased intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
  • Inhibition of RET Kinase : Another study focused on 4-chloro-benzamides, which included structural similarities to this compound. These compounds were evaluated as RET kinase inhibitors for cancer therapy, showing moderate to high potency in inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound differentiates it from other similar compounds. Below is a comparative table highlighting key aspects:

Compound Name Structural Features Unique Aspects
N-(4-Chlorophenyl)-N'-ethylureaContains a chlorophenyl groupUrea linkage provides different reactivity
N-(3-Aminophenyl)-N'-phenylureaSimilar amine functionalityUrea moiety alters solubility and activity
N-(4-Methylphenyl)-N'-phenylureaMethyl substitution on phenylAffects lipophilicity and metabolic stability
This compound Ethoxyethoxy substituentPotentially different biological activity due to chlorine substitution

Q & A

Q. What are the established synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide?

The compound is synthesized via a multi-step process involving:

  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or similar protecting agents to prevent undesired side reactions during coupling .
  • Amide bond formation : React 3-amino-4-chloroaniline with 2-(2-ethoxyethoxy)benzoyl chloride under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine) .
  • Deprotection : Remove the Boc group using HCl in dioxane or trifluoroacetic acid to yield the final product . Key optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the aromatic protons of the 3-amino-4-chlorophenyl group appear as doublets (δ 7.2–7.5 ppm), while the ethoxyethoxy chain shows signals at δ 3.4–4.2 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The amide bond typically adopts a planar conformation, with intermolecular hydrogen bonds stabilizing the crystal lattice .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~349) .

Q. How can researchers screen for potential biological activity?

  • In vitro assays : Test against targets like Trypanosoma brucei (using similar benzamide inhibitors as a reference ).
  • Fluorescence-based assays : If the compound exhibits fluorescence (like related 4-chlorobenzamides), monitor binding interactions with biomolecules .
  • Dose-response studies : Use IC₅₀ determinations to evaluate potency, ensuring purity >95% (verified via HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Modify the ethoxyethoxy chain (e.g., lengthening or branching) to assess hydrophobicity effects on membrane permeability .
  • Bioisosteric replacement : Replace the 4-chloro group with trifluoromethyl or cyano groups to enhance target binding .
  • Pharmacokinetic profiling : Measure metabolic stability using liver microsomes and plasma protein binding assays . Example SAR table :
Substituent ModificationBioactivity (IC₅₀)LogP
2-(2-Ethoxyethoxy)0.5 µM2.8
2-(2-Methoxyethoxy)1.2 µM2.1
4-Trifluoromethyl0.3 µM3.4

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Purity verification : Use HPLC-MS to rule out degradation products (e.g., 4-chlorobenzamide, a common byproduct ).
  • Structural confirmation : Re-validate ambiguous results with X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

Q. What are best practices for refining crystallographic data using SHELX programs?

  • Data collection : Use high-resolution (<1.0 Å) datasets to resolve disorder in the ethoxyethoxy chain .
  • Refinement steps :

SHELXD : Solve phase problems via dual-space methods.

SHELXL : Apply anisotropic displacement parameters and hydrogen-bond restraints .

  • Validation : Check R-factors (R₁ < 0.05) and electron density maps for omitted regions .

Methodological Notes

  • Key references : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, J. Med. Chem.) and structural databases (PubChem) .
  • Data transparency : Share raw crystallographic data (e.g., CIF files) and NMR spectra in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide

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